4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
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Overview
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with a suitable alkylating agent to introduce the methyl group at the 1-position.
Formation of 5-methylisoxazole-3-carboxylic acid: This can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: Finally, the 4-bromo-1H-pyrazole derivative is coupled with 5-methylisoxazole-3-carboxylic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
Scientific Research Applications
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the body.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would depend on the specific structure of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound that lacks the isoxazole ring.
5-methylisoxazole-3-carboxylic acid: A compound that lacks the pyrazole ring.
1,3-diazole derivatives: Compounds with similar heterocyclic structures but different substituents.
Uniqueness
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is unique due to the presence of both pyrazole and isoxazole rings, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAQGHHETFQEAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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